molecular formula C7H6ClF2NO B058768 5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS No. 1211584-92-7

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Cat. No. B058768
M. Wt: 193.58 g/mol
InChI Key: LRDWHNXSPCSVDV-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. One common method is the Hantzsch Dihydropyridine Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .


Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5th carbon would have a chloromethyl group (-CH2Cl) attached, and the 2nd carbon would have a difluoromethoxy group (-OCHF2) attached .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic system .

Scientific Research Applications

  • Synthesis and Reactivity of Pyridinium Salts

    • Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals .
    • They have played an intriguing role in a wide range of research topics .
    • The synthetic routes, reactivity, and their importance as pyridinium ionic are the main focus .
  • Imidazo[1,5-a]pyridine Derivatives

    • Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
  • Pyridine 3,5-dicarboxylate-based Metal–Organic Frameworks

    • Pyridine 3,5-dicarboxylate-based metal–organic frameworks have unique properties, and extensive diversity of applications in energy storage .
    • MOF properties are governed by the structure and topological characteristics, which are influenced by the types of ligands and metal nodes .
  • Synthesis and Reactivity of Pyridinium Salts

    • Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals .
    • They have played an intriguing role in a wide range of research topics .
    • The synthetic routes, reactivity, and their importance as pyridinium ionic are the main focus .
  • Imidazo[1,5-a]pyridine Derivatives

    • Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
  • Pyridine 3,5-dicarboxylate-based Metal–Organic Frameworks

    • Pyridine 3,5-dicarboxylate-based metal–organic frameworks have unique properties, and extensive diversity of applications in energy storage .
    • MOF properties are governed by the structure and topological characteristics, which are influenced by the types of ligands and metal nodes .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Pyridine, for example, is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group, which is similar to the difluoromethoxy group in your compound, is increasingly important in pharmaceuticals, agrochemicals, and materials. Future research may focus on developing new synthesis methods and exploring new applications for these types of compounds .

properties

IUPAC Name

5-(chloromethyl)-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDWHNXSPCSVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617067
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

CAS RN

1211584-92-7
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Landelle, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2017 - Elsevier
The preparation of F 3 CO- and F 2 HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed. For this purpose, a first synthetic …
Number of citations: 14 www.sciencedirect.com

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